Rubidium-82 chloride is a radioactive compound used primarily in medical imaging, particularly in positron emission tomography (PET) for myocardial perfusion studies. It is produced from the decay of strontium-82, which serves as its parent nuclide. The compound is classified as a diagnostic radiopharmaceutical and is characterized by its short half-life of approximately 75 seconds, making it suitable for real-time imaging applications.
Rubidium-82 chloride is generated using specialized radionuclide generators, such as the Cardiogen-82 and RUBY-FILL systems. These generators contain strontium-82 adsorbed onto a stannic oxide matrix, allowing for the selective elution of rubidium-82 chloride when flushed with saline. The classification of rubidium-82 chloride falls under diagnostic agents used in nuclear medicine, specifically for cardiac imaging.
The synthesis of rubidium-82 chloride involves the use of strontium-82 generators. The process can be summarized as follows:
Technical details regarding the elution efficiency indicate that approximately 96% of rubidium-82 activity can be replenished within 6 minutes after elution, allowing for frequent patient studies .
Rubidium-82 chloride has a simple ionic structure consisting of rubidium cations (Rb⁺) and chloride anions (Cl⁻). The molecular formula can be represented as . Due to its ionic nature, it exhibits high solubility in water, which is essential for its application in intravenous injections.
The molecular weight of rubidium chloride is approximately 120.92 g/mol, derived from the atomic weights of rubidium (approximately 85.47 g/mol) and chlorine (approximately 35.45 g/mol).
Rubidium-82 chloride undergoes radioactive decay primarily through positron emission, resulting in the formation of stable krypton-82:
This decay process produces two annihilation photons of 511 keV, which are crucial for PET imaging. The short half-life necessitates that rubidium-82 chloride be used immediately after elution to ensure optimal imaging quality .
The mechanism of action for rubidium-82 chloride in myocardial perfusion imaging involves its uptake by myocardial cells during blood flow studies. As a potassium analog, rubidium competes with potassium ions for uptake into cardiac tissue. The distribution of rubidium-82 within the myocardium reflects regional blood flow, allowing clinicians to assess areas of ischemia or infarction.
Studies have shown that the uptake of rubidium-82 correlates with myocardial blood flow rates, making it an effective tracer for evaluating cardiac health .
The physical half-life of rubidium-82 is about 75 seconds, which limits its storage time post-elution but enhances its utility in real-time imaging scenarios .
Rubidium-82 chloride is predominantly utilized in nuclear medicine for:
The compound's rapid decay and effective imaging capabilities have established it as a critical tool in modern cardiology practices .
Rubidium-82 chloride (⁸²RbCl) is a positron-emitting radiopharmaceutical produced by a strontium-82 (⁸²Sr)/rubidium-82 generator system. The parent isotope ⁸²Sr has a half-life of 25.5 days and decays to ⁸²Rb via electron capture. ⁸²Rb itself decays with an extremely short half-life of 75 seconds (1.25 minutes), primarily through positron emission (β⁺ decay, 95.5%) to stable krypton-82 (⁸²Kr), with a minor decay pathway (4.5%) via electron capture emitting 776.5 keV gamma rays [1] [6] [9]. The rapid decay enables efficient PET imaging protocols with minimal residual radioactivity.
The decay process releases two 511 keV gamma photons per positron-electron annihilation event, which are detected during PET imaging. Table 1 summarizes key decay parameters:
Table 1: Decay Characteristics of Rubidium-82
Property | Value | Implication |
---|---|---|
Half-life (⁸²Rb) | 75 seconds | Enables rapid sequential imaging |
Primary decay mode (⁸²Rb) | β⁺ decay (95.5%) | Source of PET-detectable photons |
Secondary decay mode | Electron capture (4.5%) | Emits 776.5 keV gamma rays |
Daughter nuclide | Stable ⁸²Kr | No long-lived radioactive waste |
Parent half-life (⁸²Sr) | 25.5 days | Generator lifespan: 4–8 weeks |
Generator elution yields a sterile, pyrogen-free solution of ⁸²RbCl in 0.9% NaCl. The rapid decay necessitates on-site generation and immediate administration [1] [6].
The positrons emitted during ⁸²Rb decay have a maximum energy of 3.15 MeV and a root mean square (RMS) positron range of 2.6 mm in tissue—significantly higher than other PET radiotracers like ¹⁸F-FDG (0.23 mm) or ¹³N-ammonia (0.57 mm) [2] [6]. This longer range results from the higher kinetic energy of emitted positrons, which travel farther before annihilation.
The positron range directly impacts spatial resolution:
Table 2: Positron Emission Characteristics of Common PET Radiotracers
Radiotracer | Max Positron Energy (MeV) | RMS Positron Range (mm) | Relative Resolution Impact |
---|---|---|---|
⁸²Rb | 3.15 | 2.6 | 15% degradation vs. ¹³N |
¹⁸F | 0.63 | 0.23 | Reference standard |
¹³N | 1.19 | 0.57 | 5% degradation vs. ¹⁸F |
Despite resolution limitations, ⁸²Rb remains clinically valuable due to its generator production and kinetic properties [2] [9].
Rubidium-82 chloride exhibits nearly identical ionic behavior to potassium (K⁺) due to their shared +1 charge and similar ionic radii (Rb⁺: 148 pm; K⁺: 133 pm) [7] [8] [10]. This analogy drives its biochemical properties:
Table 3: Biological Behavior of ⁸²RbCl as a Potassium Analog
Process | Mechanism | Biological Consequence |
---|---|---|
Myocardial uptake | Active transport via Na⁺/K⁺-ATPase pump | Accumulation proportional to perfusion & viability |
Extraction fraction | Flow-dependent (40% at rest) | Nonlinear uptake at high MBF limits quantification accuracy |
Retention in viable tissue | Intracellular ionic trapping | "Cold spots" reflect infarction/ischemia |
Washout from necrotic tissue | Loss of membrane integrity | Rapid clearance from infarcted regions |
This potassium-mimicking behavior enables ⁸²Rb to act as a perfusion and viability marker, though its nonlinear extraction requires correction for absolute blood flow quantification [7] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7